(R)-1-(pyridin-4-yl)ethanol

Catalog No.
S730584
CAS No.
27854-88-2
M.F
C7H9NO
M. Wt
123.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1-(pyridin-4-yl)ethanol

CAS Number

27854-88-2

Product Name

(R)-1-(pyridin-4-yl)ethanol

IUPAC Name

(1R)-1-pyridin-4-ylethanol

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

InChI

InChI=1S/C7H9NO/c1-6(9)7-2-4-8-5-3-7/h2-6,9H,1H3/t6-/m1/s1

InChI Key

HVOAMIOKNARIMR-ZCFIWIBFSA-N

SMILES

CC(C1=CC=NC=C1)O

Canonical SMILES

CC(C1=CC=NC=C1)O

Isomeric SMILES

C[C@H](C1=CC=NC=C1)O

The exact mass of the compound (R)-1-(pyridin-4-yl)ethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(R)-1-(pyridin-4-yl)ethanol (CAS 27854-88-2) is a highly enantioenriched chiral heterocyclic building block characterized by a pyridine ring substituted at the 4-position with an (R)-configured 1-hydroxyethyl group. Commercially available at >98% enantiomeric excess (ee), it is a critical precursor in asymmetric synthesis, particularly for pharmaceuticals and advanced materials. Its primary procurement value lies in bypassing complex downstream chiral resolution steps, offering immediate processability for the synthesis of chiral 1-(4-pyridinyl)ethylamines, GPR119 receptor agonists, and highly stable chiral supramolecular copolymers.

Research Fit

Enantiopure (R)-pyridyl alcohol for asymmetric synthesis workflows
Stereochemical-control study fit for chiral building block procurement
Supports chiral analytical reference standard and enantiopurity validation

Substituting (R)-1-(pyridin-4-yl)ethanol with its racemic counterpart (1-(pyridin-4-yl)ethanol) or positional isomers (such as the 2-pyridyl or 3-pyridyl analogs) severely compromises downstream utility. Using the racemate in pharmaceutical synthesis necessitates resource-intensive chiral high-performance liquid chromatography (HPLC) or biocatalytic deracemization, halving the theoretical yield of the target enantiomer and increasing process time[1]. Furthermore, substituting with 2-pyridyl or 3-pyridyl isomers alters the nitrogen atom's basicity and spatial orientation, destroying the linear coordination geometry required for specific supramolecular assemblies and altering the pharmacokinetic binding profiles of derived receptor agonists.

Substitution Risk

Enantiomer The (S)-enantiomer exhibits opposite optical rotation and may show different chiral recognition; stereochemical outcome may not transfer directly.
Racemate Racemic substitution introduces uncontrolled stereochemical variables that can reduce enantiomeric excess and alter catalytic results.
Positional 2- or 3-pyridyl isomers differ in electronic and steric properties, limiting direct substitution in coordination and receptor-binding applications.

Chiral Resolution-Free API Synthesis

In the synthesis of stereospecific therapeutics, utilizing pre-resolved (R)-1-(pyridin-4-yl)ethanol (>98% ee) directly yields the active enantiomeric intermediate. By contrast, starting with racemic 1-(pyridin-4-yl)ethanol requires downstream chiral HPLC separation. This resolution step intrinsically caps the maximum theoretical yield of the desired enantiomer at 50% from the racemate, while introducing significant solvent and time costs. Procuring the >98% ee (R)-enantiomer ensures near-quantitative progression of the correct stereocenter into the final API framework[1].

Evidence DimensionMaximum theoretical yield of (R)-configured intermediate without resolution steps
Target Compound Data~100% progression of the (R)-stereocenter
Comparator Or BaselineRacemic 1-(pyridin-4-yl)ethanol (max 50% yield of target enantiomer)
Quantified Difference+50% absolute increase in usable chiral intermediate yield
ConditionsStandard asymmetric coupling or amination workflows without secondary chiral resolution

Purchasing the enantiopure building block eliminates the need for costly and wasteful downstream chiral separation, directly doubling the effective throughput of the desired stereoisomer.

Biocatalytic deracemization
Head-to-head
100% yield (R)-enantiomer
vs Racemic 4-pyridyl-1-ethanol (max 50% theoretical)
2× yield improvement; complete stereoinversion of (S) to (R)
Supports (R)-form as thermodynamically favored in biocatalytic context
Immobilized C. roseus cells; reported endpoint

Linear Directionality for Supramolecular Assembly

The synthesis of highly stable chiral (A)6-B supramolecular copolymers relies on the precise spatial arrangement of the coordinating nitrogen atom. (R)-1-(pyridin-4-yl)ethanol features a para-substituted nitrogen, providing a linear, unhindered vector for coordination. In contrast, positional isomers like (R)-1-(pyridin-2-yl)ethanol introduce significant steric hindrance near the coordination site and enforce a bent coordination geometry. This structural difference dictates that the 4-pyridyl variant successfully forms extended, rigid networks, whereas the 2-pyridyl analog fails to propagate the same stable architecture.

Evidence DimensionCoordination vector and steric hindrance at the binding site
Target Compound DataLinear (180°) para-coordination with minimal steric bulk around the nitrogen
Comparator Or Baseline(R)-1-(pyridin-2-yl)ethanol (ortho-coordination with high adjacent steric bulk)
Quantified DifferenceFundamental shift from linear network propagation to sterically hindered/bent coordination
ConditionsSelf-assembly or metal-coordinated supramolecular polymerization

Buyers developing advanced chiral materials or MOFs must select the 4-pyridyl isomer to ensure the linear structural propagation necessary for stable copolymer formation.

Optical rotation
Head-to-head
[α]²⁰/D +55° (c=1, CHCl₃)
vs (S)-enantiomer: −56° to −61°
Sign inversion with comparable magnitude
Enables enantiomeric identity verification by polarimetry
Data to verify; source-specific review recommended

Chiral 1-(4-Pyridinyl)ethylamine Precursor

The production of chiral 1-(4-pyridinyl)ethylamines utilizes the corresponding alcohol as a starting material. When using (R)-1-(pyridin-4-yl)ethanol with >98% ee, stereospecific activation followed by amine displacement allows for predictable stereochemical transfer with minimal loss of optical purity. If a racemic mixture is used, the resulting amine product will suffer from a correspondingly low ee, rendering it unsuitable for stringent pharmaceutical applications where >95% ee is typically mandated. Alternatively, deracemization of the racemate requires complex biocatalytic cell cultures to achieve the pure (R)-form .

Evidence DimensionEnantiomeric purity of downstream amine derivatives
Target Compound Data>95% ee in final amine product (when starting with >98% ee alcohol)
Comparator Or BaselineRacemic or low-ee alcohol precursor (<50% ee)
Quantified Difference>45% higher enantiomeric excess in the final functionalized product
ConditionsStereospecific nucleophilic substitution (e.g., Mitsunobu amination)

Procuring the high-ee (R)-enantiomer is mandatory for synthetic routes that rely on stereospecific transformations to produce optically pure amine derivatives.

Melting point
Head-to-head
67–69°C (R)-enantiomer
vs Racemate: 74–76°C
ΔTm −5°C to −9°C (enantiopure lower)
Supports enantiopurity assessment and racemization detection
Literature values; confirm lot-specific range
Asymmetric synthesis
Reported
95% yield, 97% ee
Reported high-yield protocol with oxazaborolidine catalyst
Chiral HPLC; cross-study comparable
Kinetic resolution
Class-level
Selectivity factors up to s=250; rate acceleration >40× for pyridyl alcohols
Class-level evidence for enantioselective catalyst design
Pyridine organocatalysts; context-dependent
GPR119 agonist route
Reported
(R)-enantiomer specified as building block in GPR119 agonist synthesis
Reported stereochemical requirement in medicinal chemistry route
Data to verify; supporting evidence only

GPR119 Receptor Agonist Synthesis

(R)-1-(pyridin-4-yl)ethanol is the exact stereochemical building block required for constructing specific potent GPR119 agonists used in diabetes research, where the (R)-configuration is essential for optimal receptor binding affinity.

Chiral 1-(4-Pyridinyl)ethylamine Production

It serves as an ideal precursor for stereospecific amination protocols, enabling the high-yield production of chiral amine intermediates without the need for downstream chiral resolution.

Chiral Supramolecular Copolymer Assembly

The para-nitrogen provides the necessary linear coordination geometry, while the chiral center induces the required asymmetry, making it a critical monomer for highly stable (A)6-B supramolecular architectures .

Application Fit Matrix

Application
Selection Property
Validation Focus
Biocatalytic deracemization research
Reported biocatalytic substrate context
Stereoinversion yield and enantiopurity
GPR119 agonist synthesis studies
Stereochemical-configuration requirement
Enantiopurity and receptor-binding geometry
Chiral catalyst design
Enantiopure pyridyl scaffold
Enantioselectivity benchmarking
Chiral analytical method validation
Defined optical rotation and melting point
Polarimetry and chiral HPLC calibration

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(R)-(+)-1-(4-Pyridyl)ethanol

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